

Application Notes and Protocols: 3-Decanol in Flavor and Fragrance Compositions

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Compound of Interest

Compound Name: 3-Decanol

Cat. No.: B075509

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Introduction

3-Decanol is a secondary fatty alcohol with the chemical formula $C_{10}H_{22}O$. It is recognized for its characteristic organoleptic properties, which make it a valuable ingredient in the formulation of flavor and fragrance compositions. Its scent and taste profile is complex, often described as a combination of floral, fatty, orange, musty, and mushroom notes.^{[1][2][3]} This multifaceted profile allows for its use in a variety of applications, from enhancing floral and fruity notes in perfumes to adding depth and character to savory and sweet food flavors.

These application notes provide a comprehensive overview of the formulation of **3-decanol** in flavor and fragrance compositions, including its physicochemical properties, illustrative formulations, and detailed experimental protocols for its evaluation.

Physicochemical and Organoleptic Properties of 3-Decanol

A thorough understanding of the properties of **3-decanol** is essential for its effective application in formulations.

Property	Value	Reference
Chemical Formula	C ₁₀ H ₂₂ O	[4][5]
Molecular Weight	158.28 g/mol	[4][5]
CAS Number	1565-81-7	[4][5]
Appearance	Colorless to pale yellow liquid	[6]
Odor Profile	Floral, fatty, orange, musty, mushroom	[1][2][3]
Taste Profile	Fatty, floral, mushroom	[1]
Boiling Point	211-212 °C at 760 mmHg	[6]
Flash Point	86.67 °C (188 °F)	[6]
Solubility	Soluble in alcohol; sparingly soluble in water	[6]
FEMA Number	3605	[1]
JECFA Number	295	[1]

Applications in Flavor Compositions

In the flavor industry, **3-decanol** is utilized to impart and enhance specific taste profiles. Its mushroom and fatty notes are particularly useful in creating savory flavors, while its subtle floral and orange undertones can add complexity to fruit and beverage formulations.

Illustrative Formulation: Mushroom and Umami Flavor Base

This example demonstrates the use of **3-decanol** in a flavor concentrate designed to provide a rich mushroom and umami character to soups, sauces, and processed foods.

Ingredient	Concentration (%)	Function
1-Octen-3-ol	0.5	Potent mushroom aroma
3-Decanol	0.2	Adds fatty, earthy, and musty notes, enhancing the overall mushroom character
2,4-Decadienal	0.1	Fatty, deep-fried aroma
Dimethyl sulfide	0.05	Sulfurous, savory note
L-Glutamic acid	5.0	Umami taste
Disodium inosinate and guanylate (I+G)	1.0	Umami enhancement
Propylene Glycol	93.15	Solvent
Total	100.0	

Applications in Fragrance Compositions

The floral and fatty characteristics of **3-decanol** make it a versatile component in fragrance formulations. It can be used to add a natural, waxy petal-like quality to floral accords, particularly white florals, and to lend a unique character to citrus and woody fragrances.

Illustrative Formulation: White Floral Fragrance Accord

This example illustrates the role of **3-decanol** in a white floral fragrance accord, where it contributes to the richness and realism of the scent.

Ingredient	Concentration (%)	Function
Phenyl Ethyl Alcohol	25.0	Rose, floral
Linalool	15.0	Floral, woody
Hedione® (Methyl dihydrojasmonate)	10.0	Jasmine, floral booster
Benzyl Acetate	8.0	Fruity, jasmine
3-Decanol	1.0	Fatty, waxy, floral note to enhance the naturalness of the white floral character
Indole (10% in DPG)	0.5	Animalic, floral
Ylang Ylang Oil	2.0	Sweet, floral, balsamic
Benzyl Salicylate	5.0	Sweet, floral, balsamic
Galaxolide® (50% in DPG)	10.0	Musk
Dipropylene Glycol (DPG)	23.5	Solvent
Total	100.0	

Experimental Protocols

Protocol 1: Sensory Evaluation of 3-Decanol in a Non-alcoholic Beverage

Objective: To determine the sensory threshold and optimal concentration of **3-decanol** in a model non-alcoholic beverage and to characterize its flavor contribution.

Materials:

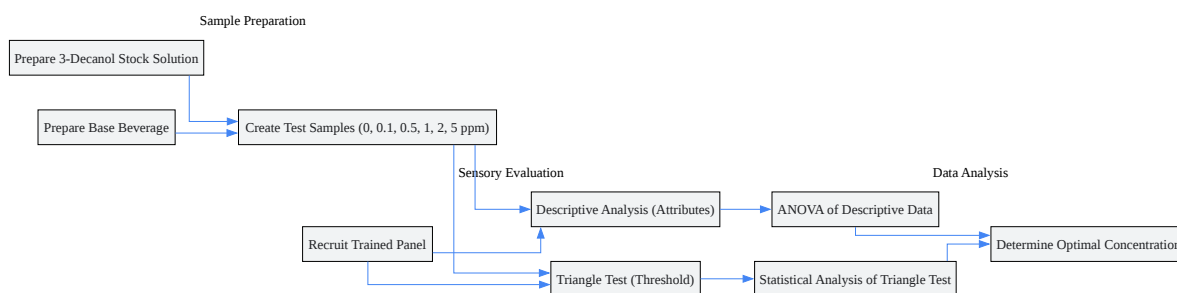
- **3-Decanol** (food grade)
- Deionized water
- Sucrose

- Citric acid
- Glass beakers and stirring equipment
- Graduated cylinders and pipettes
- Sensory evaluation booths
- Coded sample cups
- Water for palate cleansing

Methodology:

- Preparation of Base Beverage: Prepare a base beverage solution containing 10% sucrose and 0.1% citric acid in deionized water.
- Preparation of **3-Decanol** Stock Solution: Prepare a 0.1% (w/v) stock solution of **3-decanol** in food-grade ethanol.
- Preparation of Test Samples: Spike the base beverage with the **3-decanol** stock solution to achieve final concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 ppm. A control sample (0 ppm) with an equivalent amount of ethanol should also be prepared.
- Sensory Panel:
 - Recruit a panel of 15-20 trained sensory assessors.
 - Conduct the evaluation in a controlled environment with individual booths.
 - Present the samples in a randomized and blind manner.
- Evaluation Procedure:
 - Triangle Test: To determine the detection threshold, present panelists with three samples, two of which are identical and one is different (spiked). Ask panelists to identify the odd sample.

- Descriptive Analysis: For supra-threshold concentrations, ask panelists to rate the intensity of the following attributes on a 9-point scale (1 = not perceptible, 9 = extremely intense):
 - Mushroom
 - Earthy
 - Fatty
 - Citrus/Orange
 - Floral
 - Overall Flavor Intensity
- Data Analysis: Analyze the triangle test data using statistical tables to determine the significance level. Analyze the descriptive analysis data using analysis of variance (ANOVA) to identify significant differences in attribute intensities across concentrations.



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Workflow for Sensory Evaluation of **3-Decanol** in a Beverage.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of a Fragrance Containing 3-Decanol

Objective: To identify the odor-active compounds, including **3-decanol**, in a fragrance formulation and to characterize their individual scent contributions.

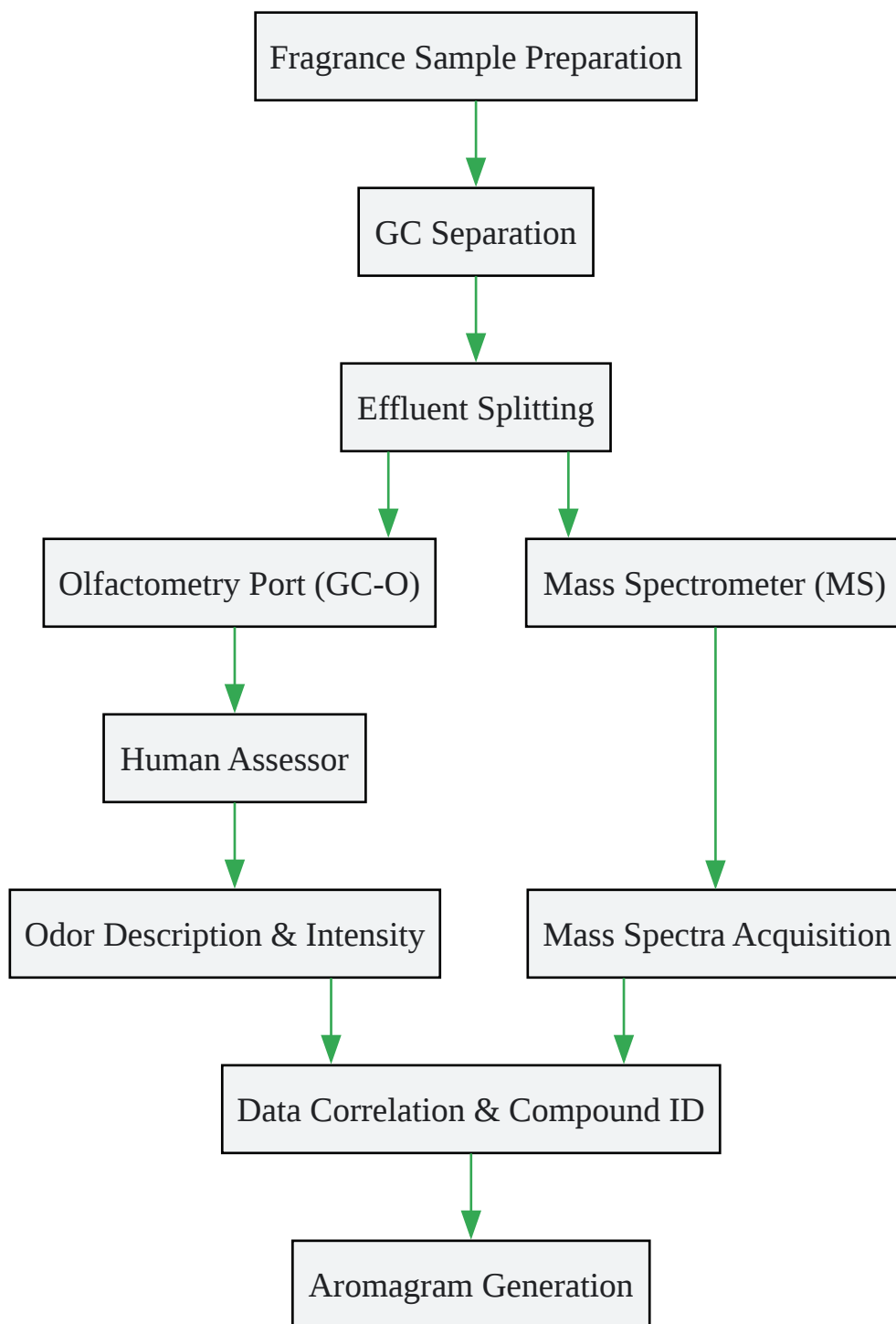
Materials:

- Fragrance formulation containing **3-decanol**
- Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port (GC-O)
- Appropriate GC column (e.g., DB-5ms)
- Helium carrier gas
- Trained sensory assessors for olfactometry

Methodology:

- Sample Preparation: Dilute the fragrance formulation in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis.
- GC-MS/O Instrumentation:
 - Set up the GC with a column effluent split between the MS detector and the olfactometry port.
 - Optimize GC parameters (temperature program, flow rate) to achieve good separation of the fragrance components.
- GC-O Analysis:
 - A trained assessor sniffs the effluent from the olfactometry port.

- The assessor records the retention time, odor description, and intensity of each perceived scent.
- Multiple assessors should perform the analysis to ensure reproducibility.
- GC-MS Analysis: Simultaneously with the GC-O analysis, acquire mass spectra of the eluting compounds.
- Data Analysis:
 - Correlate the retention times from the GC-O with the peaks in the GC-MS chromatogram.
 - Identify the compounds responsible for the perceived odors by matching their mass spectra with a library (e.g., NIST) and by comparing their retention indices with known standards.
 - Create an aromagram by plotting the odor intensity versus the retention time to visualize the most impactful odorants.

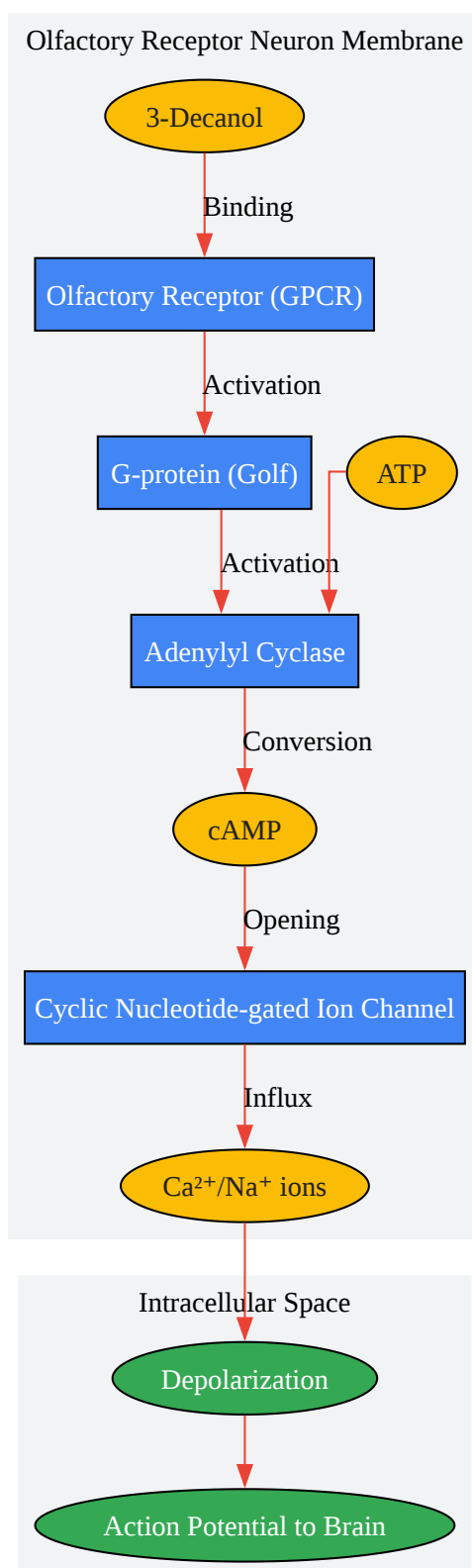


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Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Olfactory Signaling Pathway

The perception of **3-decanol**, like any other odorant, is initiated by its interaction with olfactory receptors in the nasal cavity. This interaction triggers a cascade of intracellular events leading to the generation of a nerve impulse that is transmitted to the brain for processing.



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Simplified Olfactory Signaling Pathway for Odorant Perception.

Conclusion

3-Decanol is a versatile ingredient with a unique and complex organoleptic profile that makes it a valuable tool for flavorists and perfumers. Its ability to impart fatty, floral, and mushroom notes allows for its use in a wide range of applications. The provided illustrative formulations and detailed experimental protocols offer a framework for the effective utilization and evaluation of **3-decanol** in the development of new and innovative flavor and fragrance compositions. A thorough understanding of its properties and sensory effects is key to unlocking its full potential in creating appealing and memorable consumer products.

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